F luoroMethyl-Phosphonic acid diethyl ester
Overview
Description
F luoroMethyl-Phosphonic acid diethyl ester is an organic compound with the chemical formula C6H13FO3P . It is a member of the phosphonate family, which are characterized by the presence of a phosphorus atom bonded to an oxygen atom and an alkyl or aryl group. This compound is known for its versatility and has found applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
F luoroMethyl-Phosphonic acid diethyl ester can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with fluoromethyl iodide in the presence of a base such as triethylamine . The reaction typically takes place under mild conditions and yields the desired product with high efficiency.
Another method involves the use of microwave-assisted synthesis, which has been shown to accelerate the reaction and improve yields . In this approach, the reaction is carried out in a microwave reactor, which provides rapid and uniform heating, leading to faster reaction times and higher product purity.
Industrial Production Methods
In industrial settings, the production of phosphonic acid, (fluoromethyl)-, diethyl ester often involves large-scale batch or continuous processes. These methods typically utilize the same synthetic routes as laboratory-scale reactions but are optimized for higher throughput and cost efficiency. The use of advanced reactors and automation systems ensures consistent product quality and minimizes waste.
Chemical Reactions Analysis
Types of Reactions
F luoroMethyl-Phosphonic acid diethyl ester undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the fluoromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted phosphonates, while oxidation reactions may produce phosphonic acids or phosphine oxides .
Scientific Research Applications
F luoroMethyl-Phosphonic acid diethyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of phosphonic acid, (fluoromethyl)-, diethyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in industrial applications where it is used as a chelating agent .
Comparison with Similar Compounds
F luoroMethyl-Phosphonic acid diethyl ester can be compared with other similar compounds, such as:
Diethyl phosphonate: Similar in structure but lacks the fluoromethyl group, which imparts unique reactivity and properties to phosphonic acid, (fluoromethyl)-, diethyl ester.
Methylphosphonic acid: Contains a methyl group instead of a fluoromethyl group, resulting in different chemical behavior and applications.
Aminomethylphosphonic acid: Contains an amino group, which significantly alters its reactivity and biological activity.
The presence of the fluoromethyl group in phosphonic acid, (fluoromethyl)-, diethyl ester makes it unique, as it enhances its stability and reactivity compared to other phosphonates .
Properties
IUPAC Name |
1-[ethoxy(fluoromethyl)phosphoryl]oxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12FO3P/c1-3-8-10(7,5-6)9-4-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZZGKZEHBXFAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CF)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12FO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90242593 | |
Record name | Phosphonic acid, (fluoromethyl)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90242593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96857-55-5 | |
Record name | Phosphonic acid, (fluoromethyl)-, diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096857555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, (fluoromethyl)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90242593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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